molecular formula C10H15N3O2S B12998955 1-(Pyridin-3-ylsulfonyl)piperidin-3-amine

1-(Pyridin-3-ylsulfonyl)piperidin-3-amine

Cat. No.: B12998955
M. Wt: 241.31 g/mol
InChI Key: STEKIEXDFLAMSF-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylsulfonyl)piperidin-3-amine is a compound that features a piperidine ring substituted with a pyridin-3-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-ylsulfonyl)piperidin-3-amine typically involves the reaction of piperidine derivatives with pyridine sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-ylsulfonyl)piperidin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(Pyridin-3-ylsulfonyl)piperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylsulfonyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-4-ylsulfonyl)piperidin-3-amine
  • 1-(Pyridin-2-ylsulfonyl)piperidin-3-amine
  • 1-(Pyridin-3-ylsulfonyl)piperidin-4-amine

Uniqueness

1-(Pyridin-3-ylsulfonyl)piperidin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the sulfonyl group on the pyridine ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

1-pyridin-3-ylsulfonylpiperidin-3-amine

InChI

InChI=1S/C10H15N3O2S/c11-9-3-2-6-13(8-9)16(14,15)10-4-1-5-12-7-10/h1,4-5,7,9H,2-3,6,8,11H2

InChI Key

STEKIEXDFLAMSF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)N

Origin of Product

United States

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